9Z,12E-octadecadienoic acid

Catalog No.
S625284
CAS No.
2420-42-0
M.F
C18H32O2
M. Wt
280.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9Z,12E-octadecadienoic acid

CAS Number

2420-42-0

Product Name

9Z,12E-octadecadienoic acid

IUPAC Name

(9Z,12E)-octadeca-9,12-dienoic acid

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

InChI

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6+,10-9-

InChI Key

OYHQOLUKZRVURQ-KQHSAVHASA-N

SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Synonyms

9 trans,12 trans Octadecadienoic Acid, 9,12 Octadecadienoic Acid, 9,12-Octadecadienoic Acid, 9-trans,12-trans-Octadecadienoic Acid, Acid, 9,12-Octadecadienoic, cis,cis-9,12-Octadecadienoic Acid, Linoelaidic Acid, Linoelaidic Acid, (E,Z)-Isomer, Linoleate, Linoleic Acid, Linoleic Acid, (E,E)-Isomer, Linoleic Acid, (Z,E)-Isomer, Linoleic Acid, (Z,Z)-Isomer, Linoleic Acid, (Z,Z)-Isomer, 14C-Labeled, Linoleic Acid, Ammonium Salt, (Z,Z)-Isomer, Linoleic Acid, Calcium Salt, (Z,Z)-Isomer, Linoleic Acid, Potassium Salt, (Z,Z)-Isomer, Linoleic Acid, Sodium Salt, (E,E)-Isomer, Linoleic Acid, Sodium Salt, (Z,Z)-Isomer, Linolelaidic Acid, trans,trans-9,12-Octadecadienoic Acid

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCC/C=C/C/C=C\CCCCCCCC(=O)O

The exact mass of the compound 9Z,12E-octadecadienoic acid is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.

9Z,12E-octadecadienoic acid (CAS 2420-42-0), also known as cis-9,trans-12-linoleic acid, is a specific mono-trans geometric isomer of the essential fatty acid linoleic acid [1]. In industrial and research procurement, it is primarily utilized as a high-purity analytical standard for lipidomics, food chemistry, and as a precise metabolic precursor in enzymatic desaturation studies [2]. Unlike the ubiquitous all-cis linoleic acid (9Z,12Z), the 9Z,12E configuration introduces a distinct thermodynamic profile and rigidified hydrocarbon kink. This specific geometry alters its chromatographic retention behavior on polar stationary phases, its enzymatic binding affinity, and its integration into phospholipid bilayers[3].

Substituting 9Z,12E-octadecadienoic acid with generic linoleic acid or mixed conjugated linoleic acids (CLAs) critically compromises analytical resolution and metabolic specificity . In gas chromatography (GC) of fatty acid methyl esters (FAMEs), using a mixed trans-isomer standard prevents the accurate calibration of retention times required to quantify partially hydrogenated oils, as the 9Z,12E isomer possesses a unique elution profile governed by its specific charge-transfer interactions with polar stationary phases [1]. Furthermore, in metabolic and synthetic assays, substituting with the 9E,12Z isomer or all-cis linoleic acid drastically alters downstream desaturation and elongation kinetics, leading to incorrect quantification of oxidized linoleic acid metabolites (OXLAMs) and off-target synthesis of nitrolipids [2].

Chromatographic Resolution in FAME Analysis

In high-resolution GC analysis using highly polar cyanopropyl stationary phases, the geometric configuration of the double bonds dictates the elution order. The 9Z,12E-octadecadienoic acid methyl ester exhibits a distinct retention time compared to its geometric isomers . Because cis double bonds form stronger polar complexes with the stationary phase than trans double bonds, the 9Z,12E isomer elutes after the all-trans (9E,12E) isomer but strictly before the all-cis (9Z,12Z) linoleic acid benchmark [1].

Evidence DimensionGC elution order / Retention behavior
Target Compound Data9Z,12E isomer elutes at an intermediate retention time
Comparator Or Baseline9Z,12Z (all-cis) elutes later; 9E,12E (all-trans) elutes earlier
Quantified DifferenceDistinct baseline resolution between 9E,12E, 9Z,12E, and 9Z,12Z isomers
ConditionsGC-FID or GC-MS using highly polar cyanopropyl columns

Accurate peak assignment in food safety and lipidomic profiling requires this exact isomer to calibrate retention times for industrial trans-fat quantification.

Differential Conversion Rates by Delta-6 Desaturase

The position of the trans double bond significantly impacts the enzymatic conversion of octadecadienoic acid isomers into long-chain polyunsaturated fatty acids. In metabolic studies using weanling mice, 9Z,12E-octadecadienoic acid was converted to its corresponding arachidonic acid analog (c,t-20:4) at a rate 5 times higher than the conversion of the comparator 9E,12Z-octadecadienoic acid to its respective t,c-20:4 product [1]. The conversion rate of the 9Z,12E isomer was identical to that of the all-cis baseline [1].

Evidence DimensionIn vivo conversion rate to 20:4 metabolites
Target Compound DataHigh conversion rate (equivalent to all-cis baseline)
Comparator Or Baseline9E,12Z-octadecadienoic acid (t,c-18:2)
Quantified Difference5-fold higher conversion rate for the 9Z,12E isomer compared to the 9E,12Z isomer
ConditionsWeanling mice fed fat-free diets supplemented with 2% specific isomer

For researchers synthesizing specific oxidized lipid metabolites or studying desaturase specificity, the 9Z,12E isomer ensures high-yield downstream conversion compared to the 9E,12Z analog.

Specificity in Nitrated Lipid (NO2-FA) Synthesis

9Z,12E-octadecadienoic acid serves as the precise structural backbone for 12-nitrolinoleate (12-nitro-9Z,12E-octadecadienoic acid), a potent electrophilic signaling lipid . When synthesized or extracted, this specific geometry yields a product that acts as a robust PPARγ agonist, inducing PPARγ-dependent gene expression with an EC50 of 0.045 µM in MCF-7 reporter assays . Utilizing generic linoleic acid for nitration yields a heterogeneous mixture of regioisomers, diluting the specific pharmacological activity and complicating purification.

Evidence DimensionPrecursor structural fidelity for target nitrolipid
Target Compound DataYields specific 12-nitro-9Z,12E-octadecadienoic acid
Comparator Or BaselineAll-cis linoleic acid (9Z,12Z)
Quantified DifferencePrevents formation of mixed all-cis nitrated regioisomers, ensuring targeted PPARγ activation (EC50 = 0.045 µM)
ConditionsNitration assays and subsequent MCF-7 cell reporter assays

Procurement of the pure 9Z,12E isomer is essential for synthesizing homogeneous 12-nitrolinoleate standards without the need for complex downstream regioisomer purification.

Analytical Reference Standards for Food Safety

Directly following from its distinct chromatographic retention behavior, 9Z,12E-octadecadienoic acid is an essential calibration standard for GC-FID/MS instruments. It enables the precise quantification of industrial trans fats in partially hydrogenated vegetable oils and food matrices, ensuring compliance with FDA and WHO labeling regulations [1].

Synthesis of Oxidized Linoleic Acid Metabolites (OXLAMs)

Due to its specific desaturase kinetics and structural geometry, this compound is procured as a highly specific starting material for the enzymatic or chemical synthesis of downstream signaling lipids. It is the required precursor for generating pure 13-oxo-9Z,12E-octadecadienoic acid and 12-nitrolinoleate for use in inflammatory signaling and PPARγ activation assays .

Membrane Biophysics and Isomerization Studies

Because the 9Z,12E configuration alters lipid packing compared to all-cis linoleic acid, it is utilized to study the effects of thiyl radical-catalyzed cis-trans isomerization in lipid bilayers. Researchers procure this isomer to formulate defined liposomes that model how trans-fat accumulation alters membrane fluidity and permeability [2].

XLogP3

6.8

UNII

MS2S8S025F

Other CAS

2197-37-7

Wikipedia

(9Z,12E)-linoleic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]

Dates

Last modified: 08-15-2023
Lasserre et al.

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